molecular formula C10H7BrF4O2 B6294546 Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate CAS No. 2271442-82-9

Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate

Cat. No.: B6294546
CAS No.: 2271442-82-9
M. Wt: 315.06 g/mol
InChI Key: GEBSABMXRUTNLM-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate typically involves multi-step reactions starting from commercially available precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Formation of new compounds with different substituents replacing the bromine atom.

    Oxidation Products: Formation of carboxylic acids.

    Reduction Products: Formation of alcohols.

Scientific Research Applications

Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities due to the presence of fluorine and trifluoromethyl groups, which are known to enhance bioavailability and metabolic stability.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

  • Ethyl 2-bromo-6-fluoro-3-methylbenzoate
  • Ethyl 2-bromo-6-chloro-3-(trifluoromethyl)benzoate
  • Ethyl 2-bromo-6-fluoro-3-(difluoromethyl)benzoate

Comparison: Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications where these properties are desired .

Properties

IUPAC Name

ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF4O2/c1-2-17-9(16)7-6(12)4-3-5(8(7)11)10(13,14)15/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBSABMXRUTNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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